molecular formula C18H24N2O4S2 B2999305 N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 864841-41-8

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2999305
CAS No.: 864841-41-8
M. Wt: 396.52
InChI Key: WRAQDTJRFKRCGY-UHFFFAOYSA-N
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Description

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the generated HCl . The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction pathway.

Scientific Research Applications

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfamethoxazole: Widely used antibiotic with a similar sulfonamide structure.

Uniqueness

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-6-19-25(21,22)18-12-17(14(3)11-15(18)4)20(5)26(23,24)16-9-7-13(2)8-10-16/h7-12,19H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQDTJRFKRCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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